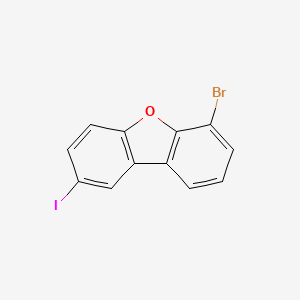

6-Bromo-2-iodo-dibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-iododibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrIO/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKDJWISHQGFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 6-Bromo-2-iodo-dibenzofuran

An In-Depth Technical Guide to the Chemical Properties of 6-Bromo-2-iodo-dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its distinct electronic properties and the differential reactivity of its carbon-bromine and carbon-iodine bonds make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and reactivity of this compound, with a focus on its application in modern cross-coupling chemistry.

Introduction: The Significance of Halogenated Dibenzofurans

Dibenzofuran is a robust heterocyclic scaffold comprised of two benzene rings fused to a central furan ring. This planar, aromatic system is a key structural motif in numerous natural products and pharmacologically active molecules.[1] The introduction of halogen atoms onto the dibenzofuran core dramatically influences its chemical reactivity and physical properties, opening avenues for diverse functionalization.[2] Halogenated dibenzofurans are particularly important in drug discovery, where halogen bonding can enhance binding affinity to biological targets.[1]

This compound, with its distinct halogenation pattern, is a prime candidate for sequential and regioselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise introduction of different substituents, enabling the construction of highly complex and diverse molecular architectures.[3]

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [4][5] |

| CAS Number | 916435-45-5 | [4] |

| Molecular Formula | C₁₂H₆BrIO | |

| Molecular Weight | 397.0 g/mol | |

| Appearance | Likely a solid at room temperature | |

| Melting Point | Not reported | [4] |

| Boiling Point | Not reported | [4] |

| Solubility | Expected to be soluble in common organic solvents like THF, toluene, and DMF. |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis of this compound: A Plausible Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the halogenation of dibenzofuran and related aromatic compounds. A likely strategy would involve a two-step halogenation of dibenzofuran, leveraging the directing effects of the substituents.

Proposed Synthetic Pathway:

A potential synthetic route could commence with the bromination of dibenzofuran. Electrophilic bromination of dibenzofuran is known to occur preferentially at the 2-position. Subsequent iodination of the resulting 2-bromodibenzofuran would then be required. Direct iodination of 2-bromodibenzofuran might lead to a mixture of products. A more controlled approach would involve ortho-lithiation directed by the bromine atom, followed by quenching with an iodine source. However, the furan oxygen can also direct lithiation.

A more regioselective approach might involve the synthesis of the dibenzofuran ring from appropriately substituted precursors, such as a diaryl ether, via an intramolecular cyclization.[6][7]

Illustrative Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[3]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, selective coupling at the 2-position of this compound can be achieved with high efficiency.[3]

General Protocol for Selective Suzuki-Miyaura Coupling:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Heat the reaction mixture, typically between 80-100 °C, and monitor the progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. Again, the C-I bond at the 2-position will react preferentially.

General Protocol for Selective Sonogashira Coupling:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent such as THF or DMF.

-

Add a base, typically an amine like triethylamine or diisopropylethylamine (2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or GC-MS.

-

After completion, perform a standard aqueous workup and purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][10][11] This reaction allows for the synthesis of arylamines, which are prevalent in pharmaceuticals. The C-I bond will be the primary site of reaction.

General Protocol for Selective Buchwald-Hartwig Amination:

-

To a reaction tube, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[12][13] In the case of halogenated dibenzofurans, a halogen atom can act as a directing group for lithiation at the adjacent ortho position. However, metal-halogen exchange is a competitive and often faster process, especially with aryl iodides and bromides when using organolithium reagents like n-butyllithium.[14]

To achieve selective ortho-lithiation without metal-halogen exchange, a lithium amide base such as lithium diisopropylamide (LDA) at low temperatures is often employed.[14] For this compound, lithiation would be expected to occur at the positions ortho to the furan oxygen or the halogen atoms. The relative directing ability of these groups and the specific reaction conditions would determine the regioselectivity.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize this compound at two distinct positions makes it a highly valuable intermediate for the synthesis of:

-

Novel Pharmaceutical Agents: The dibenzofuran scaffold is present in many biologically active compounds.[1] Sequential cross-coupling reactions on this compound can be used to build a library of complex derivatives for screening as potential drug candidates.

-

Organic Electronic Materials: Dibenzofuran derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] The rigid, planar structure and tunable electronic properties of the dibenzofuran core are advantageous for these applications. This compound serves as a key building block for creating precisely engineered conjugated systems.

Conclusion

This compound is a strategically important synthetic intermediate that offers a gateway to a wide array of complex, functionalized dibenzofuran derivatives. Its key attribute is the differential reactivity of the C-I and C-Br bonds, which allows for programmed, regioselective functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound are sparse in the current literature, its chemical behavior can be confidently predicted based on well-established principles of organic chemistry. As the demand for novel, highly functionalized organic molecules in medicine and materials science continues to grow, the utility of versatile building blocks like this compound is set to increase significantly.

References

- 1. nbinno.com [nbinno.com]

- 2. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. This compound | 916435-45-5 [chemicalbook.com]

- 5. This compound - 苏州格奥新材料有限公司 [szgeao.com]

- 6. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. uwindsor.ca [uwindsor.ca]

An In-Depth Technical Guide to 6-Bromo-2-iodo-dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-iodo-dibenzofuran is a halogenated derivative of dibenzofuran. The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, a unique molecule with potential for further exploration in drug discovery and materials science.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 916435-45-5 | [2] |

| Molecular Formula | C₁₂H₆BrIO | [3] |

| Molecular Weight | 373.0 g/mol | [3] |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Melting Point | >100 °C (predicted) | N/A |

| Boiling Point | >400 °C (predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; insoluble in water (predicted) | N/A |

Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of substituted dibenzofurans, such as palladium-catalyzed cross-coupling reactions.[4][5] A potential pathway could involve the intramolecular cyclization of a diaryl ether intermediate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Ullmann Condensation:

-

To a solution of 2-bromo-6-iodophenol (1 eq) and 1-bromo-3-iodobenzene (1.2 eq) in a suitable solvent (e.g., DMF), add a copper catalyst (e.g., CuI, 0.1 eq) and a base (e.g., K₂CO₃, 2 eq).

-

Heat the reaction mixture at 120-140 °C for 12-24 hours under an inert atmosphere.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the diaryl ether intermediate.

-

-

Intramolecular Palladium-Catalyzed Cyclization:

-

Dissolve the diaryl ether intermediate (1 eq) in a suitable solvent (e.g., toluene or dioxane).

-

Add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and a phosphine ligand (e.g., PPh₃, 0.1 eq).

-

Add a base (e.g., Cs₂CO₃, 2 eq).

-

Heat the reaction mixture at 80-110 °C for 8-16 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through celite, and concentrate the solvent.

-

Purify the crude product by column chromatography to yield this compound.

-

Potential Applications

The unique substitution pattern of this compound makes it an interesting candidate for various applications, particularly in drug discovery and materials science. The dibenzofuran core is a key structural feature in several biologically active natural products and synthetic compounds.[6]

Drug Development

Benzofuran and its derivatives have shown promise in the development of treatments for a variety of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][7][8] The bromo and iodo substituents on the dibenzofuran core of this compound can serve as handles for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Potential Therapeutic Targets:

-

Kinase Inhibition: Dibenzofuran derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy.[6]

-

Neuroprotective Agents: The benzofuran scaffold is being explored for its potential in treating neurodegenerative diseases.[7]

Caption: Drug discovery workflow utilizing this compound.

Materials Science

Substituted dibenzofurans are also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific electronic properties imparted by the bromo and iodo substituents could be exploited in the design of novel materials with tailored optoelectronic characteristics.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If inhaled: Move person into fresh air.

Conclusion

This compound is a molecule with significant potential for further research and development. Its unique structure provides a versatile platform for the synthesis of novel compounds with potential applications in both medicine and materials science. While further experimental studies are needed to fully characterize its properties and reactivity, the information presented in this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 916435-45-5 [chemicalbook.com]

- 3. This compound - 苏州格奥新材料有限公司 [szgeao.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 6-Bromo-2-iodo-dibenzofuran in Common Organic Solvents: A Predictive and Experimental Guide

An In-Depth Technical Guide

Abstract

6-Bromo-2-iodo-dibenzofuran is a polyhalogenated aromatic compound with significant potential as a building block in organic synthesis, particularly for applications in materials science and pharmaceutical development. A critical, yet currently undocumented, physicochemical property of this compound is its solubility in common organic solvents. This guide provides a comprehensive framework for understanding and determining this parameter. In the absence of published experimental data, we first present a theoretical analysis to predict the solubility of this compound based on its molecular structure and the principle of "like dissolves like". We then provide a detailed, field-proven experimental protocol using the gold-standard shake-flask method for the precise determination of its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require accurate solubility data for reaction optimization, purification, formulation, and analytical method development.

Introduction: The Need for Empirical Solubility Data

The utility of a chemical compound in research and development is fundamentally linked to its solubility. For this compound, a molecule featuring a rigid, polycyclic aromatic core with halogen substituents, this data is crucial for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure homogeneity and optimal reaction kinetics.

-

Purification: Designing effective crystallization or chromatographic purification processes.

-

Drug Development: Understanding its potential for formulation into various dosage forms, as solubility is a key determinant of bioavailability.[1]

-

Materials Science: Processing for applications in organic electronics where solution-based deposition techniques are often employed.

A thorough review of the scientific literature and chemical databases reveals a lack of specific experimental solubility data for this compound. This guide bridges that gap by providing a robust predictive framework and a definitive experimental protocol.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4]

Physicochemical Analysis of this compound

-

Molecular Structure: The molecule is built upon a dibenzofuran core, which is a large, planar, and predominantly nonpolar aromatic system.

-

Substituents: The presence of bromine and iodine atoms introduces several effects. While halogens are electronegative, creating minor dipoles, their large size and high polarizability contribute significantly to London dispersion forces. Halogenated polycyclic aromatic hydrocarbons are known for their hydrophobicity and low aqueous solubility.[5]

-

Overall Polarity: The molecule's large nonpolar surface area is the dominant feature. Therefore, this compound is predicted to be a nonpolar to sparingly polar compound , with poor ability to participate in hydrogen bonding.

Solvent Classification and Predicted Solubility

Based on the molecular properties of this compound, we can predict its solubility across a spectrum of common organic solvents, which are categorized by their polarity.[3][4]

Table 1: Predicted Solubility of this compound in Selected Organic Solvents

| Solvent Category | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 1.88 | High | Strong London dispersion forces match the solute. |

| Toluene | 2.38 | High | Aromatic π-π stacking interactions are possible. | |

| Dichloromethane (DCM) | 9.08 | High | Effective at dissolving a wide range of organic compounds. | |

| Chloroform | 4.81 | High | Similar properties to DCM. | |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | High to Moderate | Ether oxygen allows for some dipole interactions. |

| Ethyl Acetate | 6.02 | Moderate | Moderate polarity may be sufficient for dissolution. | |

| Acetone | 20.7 | Moderate to Low | Higher polarity may reduce compatibility. | |

| Acetonitrile | 37.5 | Low | High polarity and dipole moment are a poor match. | |

| Dimethylformamide (DMF) | 36.7 | Moderate | A versatile solvent, may show moderate solubility. | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate | Highly effective polar aprotic solvent, often used for poorly soluble compounds.[6] | |

| Polar Protic | Methanol | 32.7 | Low | Solute cannot effectively disrupt the solvent's H-bonding network.[2] |

| Ethanol | 24.5 | Low | Similar to methanol, but slightly better due to lower polarity. | |

| Water | 80.1 | Insoluble | Extreme polarity mismatch and lack of H-bonding. |

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction to definitive data, the following experimental protocol is provided. It is based on the Shake-Flask Method , which is considered the gold standard for determining equilibrium (thermodynamic) solubility.[7][8] The entire workflow is designed as a self-validating system to ensure data integrity.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Differential Scanning Calorimeter (DSC) or X-ray Diffractometer (XRD) (recommended)

Procedure:

-

Preparation of Slurries: a. Into a series of labeled glass vials, add an excess amount of this compound. An amount that is visually in excess after dissolution (e.g., 10-20 mg) is sufficient. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate vigorously. b. Allow the slurries to equilibrate for a sufficient duration. A minimum of 24 hours is recommended.[9] c. Causality Check (Trustworthiness): To ensure thermodynamic equilibrium has been reached, sample one replicate at 24 hours and another at 48 hours. If the measured concentrations are consistent, equilibrium is established. If not, continue agitation and sample at a later time point (e.g., 72 hours).[8]

-

Phase Separation: a. After equilibration, remove the vials from the shaker. Allow them to rest at the equilibration temperature for 30 minutes. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. c. Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.[10]

-

Concentration Analysis by HPLC: a. Method Development: Develop a simple isocratic reverse-phase HPLC method (e.g., C18 column, mobile phase of acetonitrile/water, UV detection at a wavelength of maximum absorbance for the compound). b. Calibration Curve: Prepare a series of at least five standard solutions of this compound of known concentrations in the analysis solvent. Inject these standards to generate a calibration curve of peak area versus concentration.[11] c. Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC system and record the peak area. e. Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

-

Characterization of the Equilibrated Solid (Self-Validation): a. After separating the supernatant, carefully decant the remaining solvent from the vial containing the excess solid. b. Dry the residual solid under vacuum. c. Expertise Insight: Analyze the solid using DSC or XRD and compare it to the original material. This crucial step verifies that the compound did not undergo a phase transition (e.g., to a different polymorph or a solvate), which would yield a different solubility value than that of the starting material.[8][10]

Data Reporting and Interpretation

The experimentally determined solubility should be reported in standard units for easy comparison and use.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations (e.g., color, ease of dissolution) |

| e.g., Toluene | 25.0 | |||

| e.g., Acetone | 25.0 | |||

| e.g., Ethanol | 25.0 |

The collected data will provide a definitive, quantitative profile of this compound's behavior, enabling informed decisions for its application in synthesis, purification, and formulation. This empirical data supersedes any theoretical prediction and serves as an authoritative baseline for future work.

References

- 1. cgcijctr.com [cgcijctr.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Potential Applications of Dibenzofuran Core Structures

Executive Summary

The dibenzofuran (DBF) core, a rigid, planar, and thermally robust heterocyclic system, has emerged as a cornerstone in the design of functional organic molecules. Comprising two benzene rings fused to a central furan ring, this scaffold's unique electronic properties and versatile functionalization chemistry have propelled its application across diverse scientific fields.[1][2][3] This guide provides a comprehensive exploration of the dibenzofuran architecture, moving from its fundamental synthesis to its high-value applications in medicinal chemistry, organic electronics, and advanced materials science. We will delve into the causality behind its utility, providing field-proven insights into how strategic molecular design unlocks specific functionalities, from potent biological activity to high-performance optoelectronic characteristics.

The Dibenzofuran Scaffold: Synthesis and Strategic Functionalization

The inherent potential of the dibenzofuran core is unlocked through precise chemical synthesis and functionalization. The parent DBF molecule is a relatively non-toxic white solid obtainable from coal tar.[1][3] However, its true value lies in the ability to append various functional groups to its backbone, a process that fine-tunes its electronic, photophysical, and biological properties.[4]

The choice of synthetic route is dictated by the desired substitution pattern and the tolerance of other functional groups. Modern synthetic organic chemistry offers several powerful strategies for constructing the dibenzofuran nucleus.

Key Synthetic Methodologies:

-

Palladium-Catalyzed Cyclizations: This is arguably the most versatile and widely employed approach. It includes intramolecular C-O bond formation from o-iododiaryl ethers and direct C-H activation/C-O cyclization from phenol derivatives.[1][5][6][7] The rationale for using palladium catalysis lies in its high efficiency, functional group tolerance, and the ability to form C-C and C-O bonds under relatively mild conditions.

-

Pschorr Reaction: A classic method involving the intramolecular cyclization of an aryl diazonium salt, catalyzed by copper.[8] While effective, it can sometimes require an excess of the copper catalyst and may yield only moderate outputs.[8]

-

Ullmann Condensation: This copper-catalyzed reaction is another established method for forming the critical C-O bond in the furan ring, often used in conjunction with other coupling strategies.[1][6]

-

Benzannulation Strategies: These methods build the dibenzofuran skeleton from smaller precursors, such as constructing the core from functionalized benzofurans.[4][5]

The selection of a particular method is a critical experimental choice. For instance, a palladium-catalyzed C-H activation approach is often chosen for its atom economy and ability to functionalize the core without pre-installed leaving groups, which is a significant advantage in multi-step syntheses.[7]

Caption: Major synthetic routes to the dibenzofuran core.

Application in Medicinal Chemistry: A Privileged Scaffold

In drug discovery, the dibenzofuran framework is considered a "privileged scaffold" due to its ability to serve as a foundation for ligands that bind to multiple, diverse biological targets.[9][10] Its rigid structure helps to pre-organize appended pharmacophores in a defined three-dimensional space, reducing the entropic penalty upon binding to a receptor and often leading to higher affinity and selectivity.

2.1. Anticancer Activity

Dibenzofuran derivatives have shown significant promise as anticancer agents, acting through various mechanisms of action.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. The dibenzofuran scaffold has been successfully used to design potent inhibitors of key oncogenic kinases. For example, derivatives inspired by the natural product cercosporamide have been developed as dual inhibitors of Pim-1 kinase, a proto-oncogene, and CLK1 kinase.[11]

-

Topoisomerase Inhibition: The natural product popolohuanone E, a dibenzofuran quinone, exhibits potent inhibitory activity against topoisomerase II, an enzyme critical for DNA replication in cancer cells.[8]

-

Cytotoxicity: A series of naturally occurring dibenzofurans known as kehokorins have demonstrated cytotoxic activity against HeLa cancer cells.[8]

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzofuran synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 10. researchgate.net [researchgate.net]

- 11. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the carbon-iodine bond in 6-Bromo-2-iodo-dibenzofuran

An In-Depth Technical Guide to the Selective Functionalization of 6-Bromo-2-iodo-dibenzofuran

Abstract: The dibenzofuran scaffold is a privileged heterocyclic motif integral to numerous applications, from medicinal chemistry to materials science.[1][2] Polyhalogenated dibenzofurans, such as this compound, represent highly versatile building blocks for the synthesis of complex molecular architectures through sequential, site-selective cross-coupling reactions.[3] This guide provides a comprehensive technical overview of the differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in this substrate. We will explore the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for leveraging this reactivity in key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Dibenzofuran Core in Drug Discovery

Dibenzofuran and its derivatives are not merely synthetic curiosities; they are central components in a variety of natural products and pharmacologically active compounds.[4] The rigid, planar structure of the dibenzofuran core makes it an excellent scaffold for positioning functional groups in precise three-dimensional orientations to interact with biological targets. Consequently, these derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][4] The ability to selectively functionalize a dihalogenated precursor like this compound is therefore of paramount importance, enabling the systematic and modular construction of novel therapeutic candidates.[5]

The Principle of Selective Reactivity: C-I vs. C-Br Bonds

The cornerstone of selectively functionalizing this compound lies in the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions.[6] This selectivity is primarily governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds.

The C-I bond is significantly weaker (approx. 240 kJ/mol) than the C-Br bond (approx. 276 kJ/mol).[7] This difference has a profound impact on the initial, and often rate-determining, step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) center.[8][9] The lower BDE of the C-I bond results in a lower activation energy for this step, allowing the reaction to proceed preferentially at the 2-position (iodine) under carefully controlled conditions, leaving the C-Br bond at the 6-position intact for subsequent transformations.[6][10]

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is: Ar-I > Ar-Br > Ar-Cl .[11] By selecting appropriate reaction conditions—such as lower temperatures, specific catalyst systems, and shorter reaction times—chemoselective functionalization of the C-I bond can be achieved with high fidelity.[12]

Caption: Principle of selective C-I bond activation.

Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C(sp²)-C(sp²) bond formation due to its mild conditions and high functional group tolerance.[13] When applied to this compound, it allows for the selective introduction of an aryl or heteroaryl group at the 2-position.

Causality Behind Experimental Choices:

-

Catalyst: A catalyst like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand is chosen. The tetrakis(triphenylphosphine)palladium(0) complex is often effective for reactive substrates like aryl iodides.[10]

-

Base: A moderately strong base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is used. The base is crucial for the transmetalation step, activating the boronic acid.[14]

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic substrate and the inorganic base.[13]

-

Temperature: The reaction is typically run at moderate temperatures (e.g., 80-90 °C). This provides enough energy to activate the C-I bond without significantly promoting the slower activation of the C-Br bond.[10]

Data Presentation: Suzuki-Miyaura Coupling Parameters

| Parameter | Condition | Rationale |

| Substrate | This compound | Differentiated reactivity at C-I and C-Br positions. |

| Coupling Partner | Arylboronic Acid (1.2 equiv) | Nucleophilic partner for C-C bond formation. |

| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pre-activated Pd(0) source, effective for aryl iodides.[10] |

| Base | 2M aq. Na₂CO₃ (2.0 equiv) | Activates the boronic acid for transmetalation.[10] |

| Solvent System | Toluene/Ethanol (4:1) | Biphasic system to dissolve all reactants. |

| Temperature | 90 °C | Sufficient to cleave C-I bond selectively over C-Br.[10] |

| Reaction Time | 4-12 hours | Monitored by TLC/LC-MS for consumption of starting material. |

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[10]

-

Solvent and Base Addition: Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (2.0 mL).[10]

-

Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-bromo-dibenzofuran product.

Site-Selective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[12] This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further functionalization or key components of conjugated materials. The higher reactivity of the C-I bond is again exploited for selective coupling at the 2-position.[12]

Causality Behind Experimental Choices:

-

Catalytic System: The classic Sonogashira reaction uses a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.

-

Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent in some cases.[9]

-

Temperature: These reactions can often be run at milder temperatures, from room temperature to 70 °C, further enhancing selectivity for the more labile C-I bond.[15]

Data Presentation: Sonogashira Coupling Parameters

| Parameter | Condition | Rationale |

| Substrate | This compound | C-I bond is significantly more reactive than C-Br.[12] |

| Coupling Partner | Terminal Alkyne (1.2 equiv) | Source of the C(sp) nucleophile. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Common, stable Pd(II) precatalyst.[15] |

| Co-catalyst | Copper(I) Iodide (CuI) (4 mol%) | Forms the reactive copper acetylide intermediate.[15] |

| Base/Solvent | Triethylamine (TEA) | Acts as both base and solvent, neutralizing HX byproduct. |

| Temperature | 50-70 °C | Mild conditions favor selective C-I activation. |

| Reaction Time | 2-8 hours | Typically faster than Suzuki coupling due to the reactive acetylide. |

Experimental Protocol: Sonogashira Coupling

Caption: Experimental workflow for Sonogashira coupling.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[15]

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL). Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[15]

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC until the starting iodide is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter the mixture through a pad of celite to remove the amine salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-6-bromo-dibenzofuran.

Site-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[16] It has become a cornerstone of medicinal chemistry for installing amine functionalities onto aromatic rings.[17] The reaction's high functional group tolerance and broad scope make it ideal for late-stage functionalization. The C-I bond's superior reactivity enables selective amination at the 2-position of the dibenzofuran core.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as Xantphos or BrettPhos are critical.[18] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, which is especially important when coupling nitrogen nucleophiles that can act as catalyst poisons.

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being the most common choices. The base deprotonates the amine in the catalytic cycle to form the active palladium-amido complex.[19]

-

Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are used to prevent quenching the strong base.

-

Temperature: Higher temperatures (e.g., 100-110 °C) are often necessary for C-N bond formation, but the large reactivity difference between C-I and C-Br still allows for excellent selectivity.

Data Presentation: Buchwald-Hartwig Amination Parameters

| Parameter | Condition | Rationale |

| Substrate | This compound | Selective oxidative addition at the C-I bond. |

| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | Nitrogen nucleophile source. |

| Palladium Source | Pd(OAc)₂ (2 mol%) | A common, air-stable Pd(II) precatalyst.[17] |

| Ligand | Xantphos (4 mol%) | Bulky ligand, promotes reductive elimination and stabilizes catalyst.[17] |

| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | Strong, non-nucleophilic base to form the palladium-amido complex.[17] |

| Solvent | Anhydrous Toluene | Anhydrous, aprotic solvent. |

| Temperature | 100 °C | Provides sufficient energy for C-N coupling at the C-I position. |

| Reaction Time | 8-24 hours | Monitored by TLC/LC-MS. |

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Experimental workflow for Buchwald-Hartwig amination.

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[17]

-

Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube. Finally, add the desired amine (1.2 mmol) via syringe.[17]

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the 2-amino-6-bromo-dibenzofuran product.

Conclusion

The differential reactivity of the carbon-halogen bonds in this compound provides a powerful and reliable handle for selective synthesis. By capitalizing on the weaker carbon-iodine bond, researchers can perform a wide array of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—exclusively at the 2-position. This strategy preserves the C-Br bond at the 6-position, rendering it available for subsequent, orthogonal functionalization under more forcing conditions. This step-wise approach is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex, highly functionalized dibenzofuran derivatives for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scholarship.shu.edu [scholarship.shu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. research.rug.nl [research.rug.nl]

- 19. chem.libretexts.org [chem.libretexts.org]

Reactivity of the carbon-bromine bond in 6-Bromo-2-iodo-dibenzofuran

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 6-Bromo-2-iodo-dibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. However, their synthetic utility is often dictated by the ability to selectively functionalize one halogen position over another. This guide focuses on this compound, a scaffold that exemplifies the principles of chemoselective cross-coupling. We will explore the fundamental chemical principles governing the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The significantly lower bond dissociation energy of the C-I bond makes it the primary site for palladium-catalyzed reactions under mild conditions, allowing the C-Br bond to be reserved for subsequent transformations. This guide provides field-proven insights, detailed experimental protocols, and a mechanistic framework for leveraging this reactivity difference to achieve controlled, sequential functionalization.

Theoretical Underpinnings of C-X Bond Reactivity

The ability to selectively react one halide in the presence of another is not arbitrary; it is governed by fundamental principles of bond strength and its effect on the kinetics of catalytic cycles.

The Decisive Role of Bond Dissociation Energy (BDE)

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This order is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is inherently longer and weaker than the C-Br bond.[1][2]

-

C-I Bond: Weaker, lower BDE.

-

C-Br Bond: Stronger, higher BDE.

This difference in bond energy means that less energy is required to break the C-I bond, making it more susceptible to reaction.[3][4] The BDE is influenced not only by the identity of the halogen but also by its molecular environment, though the primary trend holds true across most aromatic systems.[5]

| Bond Type | Typical BDE (kJ/mol) | Relative Reactivity |

| Aryl C-I | ~270-280 | Highest |

| Aryl C-Br | ~330-340 | Intermediate |

| Aryl C-Cl | ~390-400 | Low |

Values are approximate and can vary based on molecular structure.[6]

The Rate-Determining Step: Oxidative Addition

In the catalytic cycle of most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the initial step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8] This step involves the cleavage of the C-X bond and is often the rate-determining step of the entire cycle.[2]

Because the C-I bond in this compound has a lower BDE, it undergoes oxidative addition to the Pd(0) catalyst much more rapidly and under significantly milder conditions than the C-Br bond.[1][2] This kinetic difference is the cornerstone of selectivity, allowing for precise chemical transformations at the C-2 position while the C-6 position remains unreacted.

Caption: The oxidative addition step in the Pd-catalyzed cycle.

Selective Functionalization at the C-I Position

By carefully selecting reaction conditions, one can exploit the reactivity differential to exclusively target the C-I bond. The following protocols are designed to be self-validating, with clear steps for execution and monitoring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[9] The choice of a relatively mild base and a standard palladium catalyst is typically sufficient to ensure selective coupling at the C-2 position.

Protocol: Selective Suzuki-Miyaura Coupling at C-2

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a ligand like XPhos (3.3 mol%).[10]

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane/Water or Toluene/Water.

-

Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.

-

Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is often sufficient for reactive aryl iodides. For less reactive boronic acids, a more active catalyst system like Pd₂(dba)₃/XPhos can increase the reaction rate without compromising selectivity.[10]

-

Base: K₂CO₃ is a mild base that is effective for the transmetalation step while minimizing side reactions like boronic acid decomposition.[2]

-

Temperature: A moderate temperature (80-90°C) provides enough energy to drive the reaction at the C-I bond but is typically insufficient to activate the more robust C-Br bond.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in materials science.[12][13] This reaction typically uses a dual catalytic system of palladium and copper(I).

Protocol: Selective Sonogashira Coupling at C-2

-

Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-3 mol%), and a copper co-catalyst, CuI (4-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).[2] Finally, add the terminal alkyne (1.1-1.3 equiv) via syringe.

-

Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. For less reactive alkynes, gentle heating to 40-50°C may be required. Completion is usually achieved within 2-8 hours.

-

Work-up & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the crude product via flash column chromatography.

Causality Behind Choices:

-

Copper(I) Co-catalyst: CuI reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate. This species readily undergoes transmetalation with the palladium complex, which is more efficient than direct reaction of the alkyne with the palladium center.[12]

-

Amine Base: The amine serves both as a base to deprotonate the alkyne and as a solvent. It also neutralizes the HX acid formed during the reaction.

-

Reaction Temperature: The high reactivity of the C-I bond allows this reaction to proceed efficiently at or near room temperature, ensuring the C-Br bond remains untouched.[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[15][16] The choice of ligand is critical for achieving high yields and selectivity.

Protocol: Selective Buchwald-Hartwig Amination at C-2

-

Vessel Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or DavePhos, 4.4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to a reaction vessel.[16][17]

-

Reagent Addition: Add the this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent and Reaction: Add a dry, degassed solvent such as toluene or dioxane. Seal the vessel and heat to 80-100°C. Monitor the reaction by LC-MS.

-

Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Causality Behind Choices:

-

Ligand: Sterically hindered phosphine ligands like BINAP or DavePhos are essential. They promote the reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition at the required temperatures.[15]

-

Base: A strong base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction. The choice of base can be critical and may need optimization depending on the amine substrate.[16]

Caption: Selective functionalization pathways for the C-I bond.

Sequential Functionalization: Engaging the C-Br Bond

The true synthetic power of this compound is realized in sequential coupling strategies. After the more reactive C-I position has been functionalized, the C-Br bond can be engaged under more forcing conditions.

General Strategy:

-

First Coupling: Perform a selective reaction at the C-2 iodo position as described in Section 2.0. Purify the resulting 6-bromo-2-substituted-dibenzofuran intermediate.

-

Second Coupling: Subject the purified intermediate to a second cross-coupling reaction. This step will require more forcing conditions to activate the C-Br bond.

Key Adjustments for C-Br Bond Reactivity:

-

Higher Temperatures: Reaction temperatures often need to be increased to 110-130°C.

-

Stronger Catalyst Systems: More electron-rich and sterically bulky ligands (e.g., SPhos, RuPhos, or t-Bu₃P) are often required to facilitate the more difficult oxidative addition at the C-Br bond.[11]

-

Longer Reaction Times: The kinetic barrier for C-Br activation is higher, necessitating longer reaction times.

Caption: A representative sequential functionalization workflow.

Conclusion

The differential reactivity between the carbon-iodine and carbon-bromine bonds in this compound offers a reliable and powerful platform for controlled, site-selective synthesis. By understanding the fundamental principles of bond dissociation energies and their impact on the oxidative addition step of palladium-catalyzed cross-coupling, chemists can strategically construct complex molecular architectures. The milder conditions required to activate the C-I bond allow it to be functionalized selectively, preserving the C-Br bond for subsequent, more forcing transformations. This guide provides the theoretical basis and practical protocols necessary for researchers to confidently leverage this selectivity in the development of novel pharmaceuticals and advanced materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. (PDF) Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2003) | Zoltán Novák | 2 Citations [scispace.com]

- 14. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 6-Bromo-2-iodo-dibenzofuran

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Bromo-2-iodo-dibenzofuran

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a halogenated aromatic compound of interest in synthetic and materials chemistry. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to offer a detailed predictive characterization. The guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the identification and characterization of this and similar substituted dibenzofurans. The analysis covers predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with a plausible synthetic pathway and detailed interpretation of the expected spectral features.

Introduction and Rationale

Dibenzofuran and its halogenated derivatives are a class of heterocyclic compounds that have garnered significant attention in various fields, including medicinal chemistry, materials science, and environmental science.[1] The specific substitution pattern of halogens can profoundly influence the electronic, physical, and biological properties of the dibenzofuran core. This compound (CAS 916435-45-5) represents a unique scaffold with two different halogens at distinct positions, offering potential as a versatile building block in cross-coupling reactions for the synthesis of more complex molecules.

Given the novelty of this compound, a comprehensive set of experimental spectroscopic data is not yet publicly available. This guide aims to fill this gap by providing a detailed, theory-backed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra. By grounding these predictions in the well-established spectroscopic characteristics of dibenzofuran and the known effects of bromo and iodo substituents, this document serves as a practical reference for researchers in the field.

Proposed Synthesis of this compound

A plausible and efficient route for the synthesis of this compound involves a palladium-catalyzed intramolecular C-H activation/C-O cyclization. This approach is favored for its high efficiency and tolerance of various functional groups.[2][3] The synthesis would commence from appropriately substituted phenol and benzene precursors.

Experimental Protocol: A Proposed Palladium-Catalyzed Synthesis

-

Step 1: Synthesis of 2-(4-Bromophenoxy)-4-iodoaniline.

-

In a round-bottom flask, combine 4-iodophenol and 1-bromo-4-fluorobenzene with a copper catalyst and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent like DMF.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the Ullmann condensation.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting diaryl ether by column chromatography.

-

-

Step 2: Diazotization of the Aniline.

-

Dissolve the 2-(4-bromophenoxy)-4-iodoaniline in an acidic medium (e.g., a mixture of ethanol and sulfuric acid) and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

-

-

Step 3: Intramolecular Cyclization (Pschorr Reaction).

-

To the solution of the diazonium salt, add a palladium catalyst, such as palladium(II) acetate (3 mol%).[4]

-

Heat the mixture to reflux to induce the intramolecular cyclization, leading to the formation of the dibenzofuran ring system with the expulsion of nitrogen gas.

-

After the reaction is complete, neutralize the mixture and extract the product.

-

-

Step 4: Purification.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

-

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. The numbering of the atoms for NMR assignment is shown in the diagram below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show six signals in the aromatic region, corresponding to the six protons on the dibenzofuran core. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the halogen substituents. The iodine at position 2 and bromine at position 6 will deshield the adjacent protons.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | 7.8 - 7.9 | d | J ≈ 2.0 | Deshielded by adjacent iodine. Ortho-coupling to H-3 is absent. Meta-coupling to H-3. |

| H-3 | 7.5 - 7.6 | dd | J ≈ 8.5, 2.0 | Ortho-coupling to H-4, meta-coupling to H-1. |

| H-4 | 7.9 - 8.0 | d | J ≈ 8.5 | Deshielded due to proximity to the furan oxygen. Ortho-coupling to H-3. |

| H-7 | 7.4 - 7.5 | dd | J ≈ 8.6, 2.2 | Ortho-coupling to H-8, meta-coupling to H-9. |

| H-8 | 7.3 - 7.4 | d | J ≈ 8.6 | Ortho-coupling to H-7. |

| H-9 | 7.7 - 7.8 | d | J ≈ 2.2 | Deshielded by adjacent bromine. Meta-coupling to H-7. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 12 distinct signals for the 12 carbon atoms of the dibenzofuran skeleton. The chemical shifts of the carbons directly bonded to the halogens (C-2 and C-6) will be significantly affected. The carbon bearing the iodine (C-2) is expected to be shifted upfield due to the heavy-atom effect, while the carbon with bromine (C-6) will be downfield relative to an unsubstituted carbon but upfield compared to a chloro-substituted carbon.[5]

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 | 122 - 124 | Influenced by the adjacent C-I bond. |

| C-2 | 90 - 95 | Directly attached to iodine (heavy-atom effect causes upfield shift). |

| C-3 | 129 - 131 | Standard aromatic carbon shift. |

| C-4 | 112 - 114 | Shielded by the adjacent oxygen atom. |

| C-4a | 125 - 127 | Quaternary carbon in the fused ring system. |

| C-5a | 123 - 125 | Quaternary carbon adjacent to the bromine-substituted ring. |

| C-6 | 115 - 118 | Directly attached to bromine. |

| C-7 | 124 - 126 | Standard aromatic carbon shift. |

| C-8 | 122 - 124 | Standard aromatic carbon shift. |

| C-9 | 128 - 130 | Influenced by the adjacent C-Br bond. |

| C-9a | 155 - 157 | Quaternary carbon deshielded by the furan oxygen. |

| C-9b | 156 - 158 | Quaternary carbon deshielded by the furan oxygen. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of a substituted aromatic ether.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |

| 1280 - 1200 | Strong | Aryl-O-C asymmetric stretching |

| 1100 - 1000 | Medium | Aryl-O-C symmetric stretching |

| 900 - 675 | Strong | C-H out-of-plane bending (substitution pattern dependent) |

| 650 - 550 | Medium | C-Br stretching |

| 600 - 500 | Medium | C-I stretching |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will provide crucial information about the molecular weight and the presence of bromine.

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₆BrIO. The monoisotopic mass will be approximately 371.86 g/mol . Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 372 and 374.[6]

-

Fragmentation Pattern: The fragmentation will be initiated by the loss of the weaker C-I or C-Br bonds.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Table of Predicted Fragments

| m/z (most abundant isotope) | Ion Formula | Description |

| 372/374 | [C₁₂H₆⁷⁹BrIO]⁺ / [C₁₂H₆⁸¹BrIO]⁺ | Molecular ion (M⁺ and M+2 peaks) |

| 293 | [C₁₂H₆IO]⁺ | Loss of a bromine radical |

| 265 | [C₁₁H₆I]⁺ | Loss of Br followed by CO |

| 245/247 | [C₁₂H₆⁷⁹BrO]⁺ / [C₁₂H₆⁸¹BrO]⁺ | Loss of an iodine radical |

| 217/219 | [C₁₁H₆⁷⁹Br]⁺ / [C₁₁H₆⁸¹Br]⁺ | Loss of I followed by CO |

| 166 | [C₁₂H₆O]⁺ | Loss of both Br and I radicals |

| 138 | [C₁₁H₆]⁺ | Loss of Br, I, and CO |

Conclusion

This technical guide provides a robust, theory-based prediction of the key spectroscopic features of this compound. The predicted ¹H and ¹³C NMR, IR, and mass spectral data offer a detailed fingerprint for the identification and characterization of this compound. The proposed synthetic route provides a practical starting point for its preparation in a laboratory setting. While these data are predictive, they are grounded in well-established principles of spectroscopy and analysis of related compounds, offering a high degree of confidence. This guide is intended to be a valuable resource for chemists and researchers, facilitating the synthesis and study of this and other novel halogenated dibenzofuran derivatives.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dibenzofuran synthesis [organic-chemistry.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. epa.gov [epa.gov]

A Senior Application Scientist’s Guide to the Comprehensive Purity Analysis of Commercially Sourced 6-Bromo-2-iodo-dibenzofuran

Abstract

6-Bromo-2-iodo-dibenzofuran is a critical heterocyclic building block in the synthesis of advanced pharmaceutical agents and organic electronic materials. The isomeric purity and the absence of process-related impurities are paramount, as these can significantly impact reaction yields, downstream product quality, and the biological or electronic performance of the final product. This in-depth guide provides a robust, multi-faceted analytical strategy for the comprehensive purity assessment of commercially available this compound. We will move beyond simple percentage reporting to establish a holistic quality control (QC) workflow, grounded in orthogonal analytical techniques. This document is intended for researchers, quality control analysts, and process chemists who require a high degree of confidence in the starting materials for their high-stakes development programs.

The Strategic Importance of Purity for this compound

The utility of this compound lies in the differential reactivity of its carbon-halogen bonds. Typically, the C-I bond is more reactive and susceptible to cleavage in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the more stable C-Br bond. This allows for sequential, site-selective functionalization, a powerful tool in constructing complex molecular architectures.

However, this synthetic advantage is entirely dependent on the purity of the starting material. Key impurities can derail a synthetic campaign by:

-

Introducing Isomeric Contaminants: The presence of regioisomers (e.g., 2-Bromo-8-iodo-dibenzofuran) will lead to a mixture of final products that are often difficult and costly to separate.

-

Poisoning Catalysts: Residual starting materials or byproducts from the dibenzofuran synthesis can inhibit or poison the palladium or copper catalysts used in subsequent cross-coupling steps.[1][2]

-

Generating Unforeseen Byproducts: Reactive impurities can compete in the desired reaction, leading to lower yields and complex purification challenges.

Therefore, a robust analytical protocol is not merely a quality check but a critical risk mitigation strategy in drug development and materials science.

Deconstructing the Impurity Profile: What to Expect

Effective purity analysis begins with understanding the synthetic routes used to produce the target compound, as this predicts the likely impurities. Dibenzofurans are commonly synthesized via intramolecular C-O or C-C bond formations.[3] A prevalent method involves a Negishi cross-coupling followed by an intramolecular nucleophilic aromatic substitution (SNAr).[1][4]

Based on these synthetic pathways, the primary impurities in a commercial batch of this compound may include:

-

Isomeric Impurities: Incorrect substitution patterns on the precursors can lead to various bromo-iodo-dibenzofuran isomers.

-

Starting Materials: Unreacted precursors such as substituted 2-bromophenyl acetates or fluoroarenes.

-

Reaction Intermediates: Incompletely cyclized biaryl phenols or other intermediates.[1]

-

Homocoupling Products: Dimers of the starting materials.

-

Dehalogenated Species: Dibenzofuran, 6-bromo-dibenzofuran, or 2-iodo-dibenzofuran.

-

Residual Solvents & Reagents: Acetonitrile, DMF, THF, or residual bases like cesium carbonate.[4]

The analytical strategy must be designed to resolve, identify, and quantify these distinct chemical entities.

The Orthogonal Analytical Workflow: A Self-Validating System

No single analytical technique can provide a complete picture of a sample's purity.[5] We advocate for an orthogonal approach, where different techniques with distinct separation and detection principles are used to validate each other's findings.[6] This creates a self-validating system that ensures trustworthiness and scientific integrity.

Our core workflow integrates High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile impurities and mass confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and detection of co-eluting impurities.

Caption: Orthogonal workflow for purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination for non-volatile organic compounds.[7] Its high resolution and the linear response of UV detection make it ideal for separating the main component from closely related impurities and providing accurate quantification.

Expertise & Causality: A reversed-phase C18 column is the logical choice due to the non-polar, aromatic nature of dibenzofurans.[8] A gradient elution using acetonitrile and water is necessary to first elute any polar impurities in the aqueous phase before increasing the organic solvent concentration to elute the highly retained halogenated dibenzofurans. A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, aiding in peak identification and homogeneity assessment.

Protocol: HPLC-PDA Purity Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.

-

Chromatographic Conditions: